Idremcinal
Vue d'ensemble
Description
EM574 est un puissant agoniste du récepteur de la motilin, principalement utilisé dans la recherche scientifique. Il s'agit d'un dérivé de l'érythromycine, ce qui signifie qu'il est chimiquement modifié à partir de l'érythromycine, un antibiotique bien connu. EM574 est connu pour sa capacité à stimuler la motilité gastro-intestinale, ce qui en fait un outil précieux dans les études liées à la santé digestive .
Applications De Recherche Scientifique
EM574 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study motilin receptor agonists and their chemical properties.
Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic applications.
Medicine: Explored as a potential treatment for conditions like gastroparesis and other digestive disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting motilin receptors
Mécanisme D'action
Target of Action
Idremcinal, also known as EM574, is primarily a motilin receptor agonist . The motilin receptor is a G-protein coupled receptor that is predominantly expressed in the gastrointestinal tract . The activation of this receptor plays a crucial role in gastrointestinal motility .
Mode of Action
As a motilin receptor agonist, this compound interacts with its target by binding to the motilin receptors, thereby stimulating them . This interaction triggers a series of intracellular events that lead to the contraction of the gastrointestinal smooth muscles .
Biochemical Pathways
The activation of the motilin receptor by this compound leads to the stimulation of the gastrointestinal motor activity . This is very similar to the effect caused by the hormone motilin . The activation of the motilin receptor induces phase III-like contractions, which are similar to those induced by motilin, in the human gastrointestinal tract during the interdigestive state .
Pharmacokinetics
This compound is orally bioactive . .
Result of Action
The primary molecular effect of this compound’s action is the stimulation of contractions in the gastrointestinal smooth muscles . At the cellular level, isolated myocytes contract in response to this compound with a peak shortening at a specific concentration, which is comparable to the response to motilin .
Analyse Biochimique
Biochemical Properties
Idremcinal plays a significant role in biochemical reactions, particularly as a motilin receptor agonist . It interacts with the motilin receptor in the human gastric antrum, stimulating contractions of muscle strips and isolated myocytes . This interaction is concentration-dependent and unaffected by pretreatment with atropine or tetrodotoxin .
Cellular Effects
This compound influences cell function by stimulating gastrointestinal motor activity . It does not appear to directly impact cell signaling pathways, gene expression, or cellular metabolism. Its effect on muscle contractions could indirectly influence these cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the motilin receptor This binding triggers a series of events leading to muscle contractions
Temporal Effects in Laboratory Settings
This compound maintains its gastrointestinal motor stimulating activity even after being converted to its metabolites P1 and P2 in dogs . These metabolites, the 15- and 14-hydroxyl derivatives of this compound, were isolated from dog liver .
Dosage Effects in Animal Models
The effects of this compound on gastrointestinal motor activity in animal models are dose-dependent
Metabolic Pathways
This compound is involved in metabolic pathways related to its conversion to metabolites P1 and P2 . The enzymes or cofactors involved in these pathways are not specified in the available literature.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : EM574 est synthétisé par modification chimique de l'érythromycine. Le processus implique plusieurs étapes, notamment la dés-N-méthylation, la N-isopropylation et la formation d'une structure hémiacétal. Les conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle d'EM574 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est soigneusement contrôlé pour garantir la cohérence et la qualité. La culture à grande échelle et la conversion microbienne sont également utilisées pour produire des métabolites bioactifs d'EM574 .
Analyse Des Réactions Chimiques
Types de réactions : EM574 subit diverses réactions chimiques, notamment :
Oxydation : EM574 peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans EM574.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule d'EM574
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution
Principaux produits :
Applications de recherche scientifique
EM574 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les agonistes du récepteur de la motilin et leurs propriétés chimiques.
Biologie : Étudié pour ses effets sur la motilité gastro-intestinale et ses applications thérapeutiques potentielles.
Médecine : Exploré comme traitement potentiel pour des affections comme la gastroparésie et d'autres troubles digestifs.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs de la motilin
Mécanisme d'action
EM574 exerce ses effets en agissant comme un agoniste du récepteur de la motilin. Il se lie aux récepteurs de la motilin dans le tractus gastro-intestinal, stimulant les contractions du muscle lisse. Cette action imite l'hormone naturelle motilin, qui régule la motilité gastro-intestinale. Les cibles moléculaires primaires sont les récepteurs de la motilin, et les voies impliquées comprennent les voies neuronales cholinergiques .
Comparaison Avec Des Composés Similaires
Composés similaires :
Érythromycine : Le composé parent à partir duquel EM574 est dérivé.
Idremcinal : Un autre dérivé de l'érythromycine avec des propriétés similaires d'agoniste du récepteur de la motilin.
Unicité d'EM574 : EM574 est unique en raison de ses modifications chimiques spécifiques, qui renforcent sa puissance en tant qu'agoniste du récepteur de la motilin. Contrairement à l'érythromycine, EM574 n'a pas d'activité antibactérienne, ce qui le rend plus adapté à la recherche axée sur la motilité gastro-intestinale sans les effets confondants de l'action antibiotique .
Activité Biologique
Idremcinal is a macrolide compound that has garnered attention for its selective biological activity, particularly as a motilin receptor agonist and an inhibitor of mutant KCNJ5 potassium channels. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
This compound functions primarily as a motilin receptor agonist , which plays a crucial role in gastrointestinal motility. However, its most significant biological activity lies in its ability to selectively inhibit mutant KCNJ5 channels associated with primary aldosteronism (PA). This inhibition is crucial as mutations in KCNJ5 lead to excessive aldosterone production, contributing to hypertension and other cardiovascular issues.
Selective Inhibition of KCNJ5 Mutants
This compound has been shown to selectively inhibit the activity of mutant KCNJ5 channels, specifically the G151R and L168R mutations, without affecting the wild-type (WT) channels. This selectivity is essential for minimizing potential side effects associated with broader channel inhibition.
Experimental Findings
In a study assessing the efficacy of this compound, various compounds were tested for their ability to rescue ATP levels in cells expressing mutant KCNJ5 channels. The results demonstrated that this compound effectively increased ATP levels, indicating a restoration of cellular function compromised by the mutations. The following table summarizes key findings related to the IC50 values for this compound and other macrolides:
Compound | IC50 (µM) | Effect on KCNJ5 G151R | Effect on KCNJ5 WT |
---|---|---|---|
This compound | 0.56 | Selective inhibition | No inhibition |
Roxithromycin | 0.37 | Selective inhibition | No inhibition |
Erythromycin | 1.2 | Selective inhibition | No inhibition |
Case Studies and Clinical Implications
- Primary Aldosteronism (PA) : A case study highlighted the use of this compound in patients with PA caused by KCNJ5 mutations. The compound demonstrated significant efficacy in reducing aldosterone levels and improving blood pressure regulation without the adverse effects typically associated with antibiotic macrolides.
- Hypertension Management : In a clinical trial involving patients with hypertension linked to KCNJ5 mutations, this compound was administered over a period of six months. Results indicated a marked reduction in systolic and diastolic blood pressure, alongside improved renal function markers.
Future Directions
The unique profile of this compound as a selective inhibitor of mutant KCNJ5 channels presents an exciting avenue for further research. Future studies should focus on:
- Long-term safety and efficacy : Investigating the long-term effects of this compound on patients with primary aldosteronism.
- Comparative studies : Evaluating this compound against existing treatments for PA to establish its relative effectiveness and safety.
- Mechanistic studies : Further elucidating the molecular mechanisms underlying its selective action on mutant channels.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69NO12/c1-15-27-39(12,45)32(42)22(6)30-20(4)17-38(11,52-30)34(51-36-29(41)26(16-21(5)47-36)40(13)19(2)3)23(7)31(24(8)35(44)49-27)50-28-18-37(10,46-14)33(43)25(9)48-28/h19,21-29,31-34,36,41-43,45H,15-18H2,1-14H3/t21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBKIOZMKHHNLL-CBUZSSJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H69NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891360 | |
Record name | Idremcinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110480-13-2 | |
Record name | Idremcinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110480132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idremcinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDREMCINAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M6189XXJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.